2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride
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Overview
Description
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 2-aminopyridine with glyoxal can lead to the formation of the pyridopyrazine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid: This compound has a similar structure but includes a methyl group at the 4-position.
2-oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid: This variant includes a propyl group at the 4-position.
Uniqueness
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous solutions is crucial.
Properties
Molecular Formula |
C8H8ClN3O3 |
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Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7N3O3.ClH/c12-6-3-10-7-5(11-6)1-4(2-9-7)8(13)14;/h1-2H,3H2,(H,9,10)(H,11,12)(H,13,14);1H |
InChI Key |
OXEOXXBPMXCRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
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